PE 22-28

TREK-1 inhibition potency patch-clamp electrophysiology

PE 22-28 is the smallest active spadin fragment retaining full TREK-1 inhibitory activity at 0.12 nM IC50. Its 23-hour duration supports once-daily in vivo dosing. Validated in forced swim and novelty-suppressed feeding assays for antidepressant screening. Ideal for hippocampal neurogenesis studies requiring maximal target engagement at minimal concentrations.

Molecular Formula C35H55N11O9
Molecular Weight 773.9 g/mol
Cat. No. B12395026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePE 22-28
Molecular FormulaC35H55N11O9
Molecular Weight773.9 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)CN
InChIInChI=1S/C35H55N11O9/c1-18(2)12-24(31(51)43-23(34(54)55)10-7-11-39-35(37)38)42-28(49)16-41-30(50)25(13-20-15-40-22-9-6-5-8-21(20)22)44-32(52)26(17-47)45-33(53)29(19(3)4)46-27(48)14-36/h5-6,8-9,15,18-19,23-26,29,40,47H,7,10-14,16-17,36H2,1-4H3,(H,41,50)(H,42,49)(H,43,51)(H,44,52)(H,45,53)(H,46,48)(H,54,55)(H4,37,38,39)/t23-,24-,25-,26-,29-/m0/s1
InChIKeyCMNBQRXBBJQIOA-YIHYGEMESA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PE 22-28 for TREK-1 Research: Procurement-Relevant Compound Specifications and Baseline Data


PE 22-28 (CAS 1801959-12-5) is a synthetic heptapeptide (sequence: GVSWGLR; Gly-Val-Ser-Trp-Gly-Leu-Arg) with a molecular weight of approximately 773.89 g/mol [1]. This compound is a fragment derived from the endogenous TREK-1 antagonist spadin and is recognized as the smallest active fragment that retains similar TREK-1 inhibitory properties [1]. The compound specifically targets the two-pore domain potassium channel subfamily K member 2 (K2P2.1/TREK-1) and demonstrates potent inhibitory activity in the sub-nanomolar range [2][3].

Why TREK-1 Modulators Cannot Substitute for PE 22-28: The Critical Role of Fragment-Specific Activity and In Vivo Stability


Generic substitution among TREK-1 channel modulators or spadin-derived peptides is not feasible for PE 22-28 due to substantial differences in molecular architecture, potency, and pharmacokinetic profile. While several TREK-1 inhibitors and spadin analogs exist, they exhibit marked variations in inhibitory potency (with IC50 values differing by over two orders of magnitude), target selectivity, and in vivo stability [1]. The precise amino acid sequence and terminal modifications of PE 22-28 are critical determinants of its sub-nanomolar potency and extended duration of action; alterations to either the N- or C-terminus have been shown to abolish or significantly impair channel inhibitory activity [1]. Consequently, selection of a specific spadin-derived peptide must be guided by quantitative comparative data rather than class-level assumptions.

PE 22-28 Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Scientific Procurement


TREK-1 Inhibitory Potency: PE 22-28 vs Spadin (PE 12-28) IC50 Comparison

PE 22-28 exhibits substantially higher affinity for the TREK-1 channel compared to the parent peptide spadin (PE 12-28). Patch-clamp electrophysiology studies using hTREK-1/HEK cells demonstrate an IC50 value of 0.12 nM for PE 22-28, representing approximately a 400-fold improvement in potency over spadin, which exhibits an IC50 range of 40–60 nM under identical experimental conditions [1][2].

TREK-1 inhibition potency patch-clamp electrophysiology

In Vivo Duration of Action: PE 22-28 vs Spadin Pharmacokinetic Comparison

PE 22-28 demonstrates a markedly extended duration of pharmacological activity in vivo compared to spadin. While the antidepressant-like effects of spadin dissipate beyond 7 hours following administration, PE 22-28 maintains detectable activity for up to 23 hours—a greater than 3-fold extension in the therapeutic window [1].

pharmacokinetics duration of action in vivo stability

Structural Determinants of Activity: Impact of N- and C-Terminal Modifications on TREK-1 Inhibition

The integrity of the N- and C-termini of PE 22-28 is essential for maintaining its potent TREK-1 inhibitory activity. Systematic structure-activity relationship studies revealed that specific modifications to either the N-terminal or C-terminal ends of PE 22-28 resulted in either maintained or abolished TREK-1 channel inhibitory activity, without altering the intrinsic binding affinity of the core sequence [1]. This establishes PE 22-28 as the minimal active pharmacophore and a validated scaffold for analog development.

structure-activity relationship SAR peptide stability

Evidence-Backed Application Scenarios for PE 22-28 in Preclinical Research and Drug Discovery


TREK-1 Channel Pharmacology Studies Requiring Sub-Nanomolar Potency

PE 22-28 is optimally suited for in vitro TREK-1 channel pharmacology experiments where maximal target engagement at minimal compound concentration is required. Its 0.12 nM IC50 value enables complete channel inhibition at low nanomolar concentrations, minimizing the risk of off-target interactions that may occur with less potent TREK-1 inhibitors at higher working concentrations. This is particularly advantageous for patch-clamp electrophysiology and selectivity profiling across the K2P channel family [1].

In Vivo Neurogenesis and Synaptogenesis Studies with Once-Daily Dosing

PE 22-28 is indicated for chronic in vivo studies of hippocampal neurogenesis and synaptogenesis. The compound induces measurable increases in neurogenesis and enhances synaptogenesis (quantified by elevated PSD-95 expression levels in mouse cortical neurons) following only a 4-day treatment regimen [1]. The extended 23-hour duration of action supports once-daily dosing protocols, simplifying experimental logistics and reducing cumulative animal stress in longitudinal study designs [1].

Behavioral Pharmacology of Depression: Forced Swim Test and Novelty-Suppressed Feeding Paradigms

PE 22-28 has been validated in standardized rodent behavioral models of depression, including the forced swimming test and the novelty-suppressed feeding test. In these paradigms, sub-chronic (4-day) treatment with PE 22-28 produces significant reductions in immobility time and latency to feed, respectively [1]. Researchers investigating the role of TREK-1 channels in mood regulation or screening TREK-1-targeted antidepressant candidates should prioritize PE 22-28 as a reference compound for these established behavioral assays [1].

Peptide SAR and Analog Development Using PE 22-28 as a Core Scaffold

PE 22-28 serves as a validated minimal active pharmacophore for the rational design and synthesis of spadin-derived TREK-1 inhibitors. Structure-activity relationship studies confirm that PE 22-28 is the smallest spadin fragment that retains full TREK-1 inhibitory activity, and that terminal modifications can be systematically explored to modulate activity [1]. Medicinal chemistry groups pursuing novel TREK-1 antagonists should utilize PE 22-28 as the benchmark scaffold against which analog potency and selectivity are measured [1].

Technical Documentation Hub

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